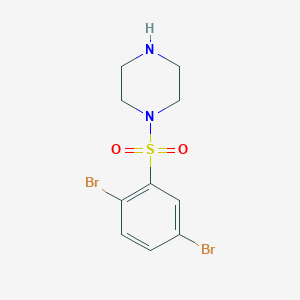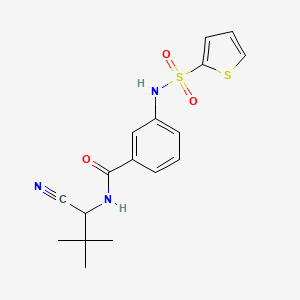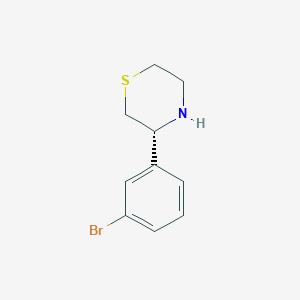
N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as FMPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole derivatives and has been found to have a wide range of biological activities.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions. The study by Chkirate et al. (2019) focuses on synthesizing novel Co(II) and Cu(II) coordination complexes, exploring their self-assembly processes influenced by hydrogen bonding and evaluating their antioxidant capacities. Such research underscores the utility of pyrazole-acetamide derivatives in developing antioxidant agents, which can have broader implications in pharmaceutical and material sciences (Chkirate et al., 2019).
Antimicrobial Potency
Research into the antimicrobial efficacy of quinoline-based derivatives, including those structurally related to N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, has yielded promising results. Desai et al. (2012) synthesized and characterized quinoline-based compounds that demonstrated broad-spectrum antimicrobial potency against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Desai et al., 2012).
Neuroprotective Effects
The synthesis and evaluation of novel compounds bearing the morpholine/phenylpiperazine moiety, related to the compound , have shown promising neuroprotective effects. These effects include significant inhibitory activity against acetylcholinesterase and butylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The study by Sameem et al. (2017) highlights the potential of such compounds in developing therapies aimed at neuroprotection and cognitive function preservation (Sameem et al., 2017).
Anticancer Activity
Sulfonamide derivatives synthesized from chloro-N-(4-sulfamoylphenyl)acetamides have shown cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy development. The study by Ghorab et al. (2015) highlights compounds with potent activity against breast and colon cancer cell lines, suggesting the relevance of pyrazole-acetamide derivatives in designing new anticancer agents (Ghorab et al., 2015).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-7-4-8-18(13-17)23-20(27)15-26-14-19(16-5-2-1-3-6-16)21(24-26)25-9-11-28-12-10-25/h1-8,13-14H,9-12,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFCVVSUHGVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2499641.png)
![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2499655.png)
![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)